Superior Inhibitory Potency: 600-Fold Improvement in Ki over the Initial Lead Compound
The target compound (6d) was identified as the most potent inhibitor within a synthesized series of thiocarbamate derivatives. It demonstrated a Ki of 0.3 μM, which represents a 600-fold improvement in binding affinity over the initial unoptimized lead structure, N-(phenylthiocarbonyl)amino-L-glutamic acid, which exhibited a Ki of 180 μM [1]. This optimization was achieved through systematic substitution on the aromatic ring, with the 4-methoxy group providing the optimal balance of electronic and steric properties for active-site binding [1].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.3 μM (Compound 6d, N-(p-methoxybenzenethiocarbonyl)amino-L-glutamic acid) |
| Comparator Or Baseline | 180 μM (Unoptimized lead: N-(phenylthiocarbonyl)amino-L-glutamic acid) |
| Quantified Difference | 600-fold increase in potency |
| Conditions | In vitro assay using purified carboxypeptidase G2 from Pseudomonas sp. strain RS-16; substrate: methotrexate |
Why This Matters
This quantitative data confirms that the specific 4-methoxyphenyl thiocarbamate substitution pattern in CAS 192203-60-4 is critical for achieving high-affinity binding, and any deviation to an unsubstituted or differently substituted phenyl ring results in a dramatic loss of inhibitory potency, making this specific structure non-substitutable.
- [1] Khan, T. H., Eno-Amooquaye, E. A., Searle, F., Browne, P. J., Osborn, H. M., & Burke, P. J. (1999). Novel inhibitors of carboxypeptidase G2 (CPG2): potential use in antibody-directed enzyme prodrug therapy. Journal of Medicinal Chemistry, 42(6), 951–956. View Source
